An In-Depth Technical Guide to 3-(3-Aminocarbonylphenyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 3-(3-Aminocarbonylphenyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Aminocarbonylphenyl)benzoic acid, a pivotal chemical intermediate. With a focus on its synthesis, physicochemical properties, and significant applications in medicinal chemistry, this document serves as a critical resource for professionals engaged in the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapeutics.
Core Compound Identification and Properties
3-(3-Aminocarbonylphenyl)benzoic acid is a biphenyl derivative featuring both a carboxylic acid and an amide functional group. These moieties confer specific chemical reactivity and potential for hydrogen bonding, making it a valuable building block in supramolecular chemistry and drug design.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1261997-49-2 | [1] |
| Molecular Formula | C₁₄H₁₁NO₃ | [2][3] |
| Molecular Weight | 241.24 g/mol | [2][3] |
| IUPAC Name | 3-(3-carbamoylphenyl)benzoic acid | [3] |
| Synonyms | 3'-(Aminocarbonyl)[1,1'-biphenyl]-3-carboxylic acid | [3] |
| Computed XLogP3 | 2.1 | [2] |
| Computed Hydrogen Bond Donor Count | 3 | [2] |
| Computed Hydrogen Bond Acceptor Count | 3 | [2] |
| Computed Rotatable Bond Count | 2 | [2] |
Strategic Synthesis via Suzuki-Miyaura Coupling
The construction of the biaryl scaffold of 3-(3-Aminocarbonylphenyl)benzoic acid is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and generally high yields. The strategic selection of coupling partners is critical for an efficient synthesis.
Rationale for Synthetic Route
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 3-(3-Aminocarbonylphenyl)benzoic acid, two primary retrosynthetic disconnections are logical, as illustrated below. Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Route A, coupling 3-bromobenzamide with 3-carboxyphenylboronic acid, is detailed here.
Caption: Retrosynthetic pathways for 3-(3-Aminocarbonylphenyl)benzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar benzoic acid derivatives[3][4]. The causality for each step is explained to provide a self-validating framework.
Step 1: Reaction Setup
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To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzamide (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
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Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide. The tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for these couplings.
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Step 2: Addition of Solvent and Base
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Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base. A 2M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq) is commonly used.
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Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents removes dissolved oxygen.
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Step 3: Reaction Execution
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromobenzamide) is consumed.
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Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Step 4: Work-up and Isolation
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Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is acidic (pH ~2-3). This will precipitate the carboxylic acid product.
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Rationale: Acidification protonates the carboxylate salt, rendering the product, 3-(3-Aminocarbonylphenyl)benzoic acid, insoluble in the aqueous phase.
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-
Filter the resulting precipitate through a Büchner funnel and wash with cold water to remove inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product as a solid.
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Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing any remaining impurities.
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Caption: Experimental workflow for the synthesis of the target compound.
Application in Drug Development: A Precursor to PARP Inhibitors
The primary value of 3-(3-Aminocarbonylphenyl)benzoic acid lies in its role as a key structural motif and chemical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The Significance of PARP Inhibition
PARP enzymes are crucial for cellular repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept, known as synthetic lethality, is the foundation for the clinical success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib in treating ovarian, breast, prostate, and pancreatic cancers[5][6].
Structural Relevance
The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind competitively to the active site of the PARP enzyme[7]. The 3-(3-Aminocarbonylphenyl)benzoic acid structure provides this critical benzamide group within a larger biaryl framework. The second phenyl ring and the carboxylic acid provide points for further chemical elaboration to build the complex heterocyclic systems characteristic of potent PARP inhibitors such as Olaparib and Rucaparib[5][8]. While not a direct precursor in the most commonly published routes, its structure represents a fundamental building block embodying the necessary components for potent PARP inhibition.
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
Conclusion
3-(3-Aminocarbonylphenyl)benzoic acid is more than a simple organic molecule; it is a strategic intermediate positioned at the intersection of synthetic methodology and therapeutic innovation. Its efficient synthesis via Suzuki-Miyaura coupling and its structural relevance to the pharmacophore of PARP inhibitors underscore its importance for researchers in oncology and medicinal chemistry. This guide provides the foundational knowledge required to synthesize, handle, and strategically employ this compound in the development of next-generation therapeutics.
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